molecular formula C19H19NO5S2 B2830489 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide CAS No. 877816-66-5

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide

Cat. No.: B2830489
CAS No.: 877816-66-5
M. Wt: 405.48
InChI Key: AMJJTGWLRLWSGO-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide is an organic compound that features a furan ring, a tosyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated furans.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The furan ring and sulfonamide moiety are key functional groups that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide is unique due to the presence of both a tosyl group and a benzenesulfonamide moiety, which provide distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S2/c1-15-9-11-16(12-10-15)26(21,22)19(18-8-5-13-25-18)14-20-27(23,24)17-6-3-2-4-7-17/h2-13,19-20H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJJTGWLRLWSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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